5-Carboxy-2',7'-dichlorofluorescein

Overview

Description

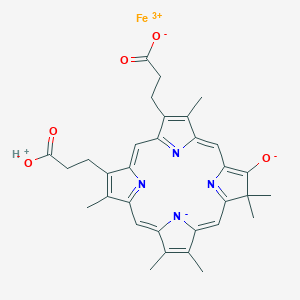

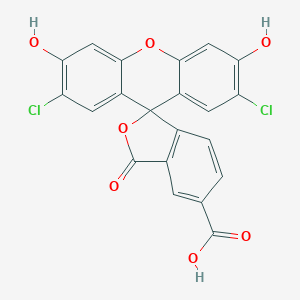

5-Carboxy-2’,7’-dichlorofluorescein, also known as CDFDA, is a fluorescent oxidant sensing probe . It is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore, 5- (and-6)-carboxy-2’,7’ -dichlorofluorescein . With a pKa of 4.8, this dye can be used as an acidic pH sensor .

Synthesis Analysis

The compound is synthesized by condensation of 4-chlororesorcinol with 1,2,4- benzenetricarboxylic anhydride in the presence of zinc chloride . The resulting mixture of 2′, 7′-dichloro-5 (6)-carboxyfluorescein is then separated by chromatography .Molecular Structure Analysis

The molecular formula of 5-Carboxy-2’,7’-dichlorofluorescein is C21H10Cl2O7 . The compound is an oxaspiro compound .Chemical Reactions Analysis

The photophysical properties of the synthesized compound have been examined, and the effect of substituted groups on their fluorescent properties has been investigated .Physical And Chemical Properties Analysis

The molecular weight of 5-Carboxy-2’,7’-dichlorofluorescein is 445.2 g/mol . The compound is soluble in DMF, DMSO, and methanol . The fluorescence of the compound is characterized by an excitation maximum at 470 nm and an emission maximum at 529 nm in 0.1 M Tris pH 8.0 .Scientific Research Applications

Intracellular Reactive Oxygen Species (ROS) Detection

5-Carboxy-2’,7’-dichlorofluorescein diacetate, also known as Carboxy-DCFDA, is used as a cell permeate probe to detect intracellular reactive oxygen species (ROS) . This compound can passively diffuse into cells and is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore .

pH Indicator

With a pKa of 4.8, this dye can be used as an acidic pH sensor . It can be used to monitor changes in intracellular pH, which is crucial in various biological processes.

Cell Viability and Proliferation Studies

The compound is used in cell viability and proliferation studies . The fluorescence intensity of the compound is directly proportional to the number of living cells, making it a useful tool for these studies.

Multi-Drug Resistance (MDR) Studies

5-Carboxy-2’,7’-dichlorofluorescein may be used as a specific substrate/probe to study the identity, activity, and specificity of multidrug resistance protein 2 (MRP2) molecules . It is suitable for studying Multi-Drug Resistance (MDR) by target cells .

Ion Indicators

The compound is used to detect and image cellular ions . This is particularly useful in studies involving ion channels and transporters.

Polar Tracer

The compound is used as a polar tracer . Polar tracers are substances that can be used to trace the flow of water or other polar solvents.

Mechanism of Action

Target of Action

5-Carboxy-2’,7’-dichlorofluorescein, also known as 2’,7’-Dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid, primarily targets the multidrug resistance protein 2 (MRP2) . MRP2 is a transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics out of cells .

Mode of Action

The compound interacts with its target, MRP2, by serving as a specific substrate or probe for the protein . This interaction allows the study of the identity, activity, and specificity of MRP2 molecules .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the transport of drugs and other xenobiotics. By interacting with MRP2, it affects the efflux of these substances out of cells .

Pharmacokinetics

The compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is known to passively diffuse into cells . Once inside the cell, it is hydrolyzed by intracellular esterases to yield the fluorescent product . The resulting product is then oxidized by reactive oxygen species (ROS) and nitric oxide (NO) .

Result of Action

The hydrolysis of the compound by intracellular esterases and subsequent oxidation by ROS and NO results in the production of a fluorescent product . This fluorescence can be quantified as a measure of oxidant production .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of intracellular esterases is crucial for the hydrolysis of the compound . Additionally, the presence of ROS and NO is necessary for the oxidation of the compound .

properties

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVUTYDEVUNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920579 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxy-2',7'-dichlorofluorescein | |

CAS RN |

111843-78-8, 142975-81-3 | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

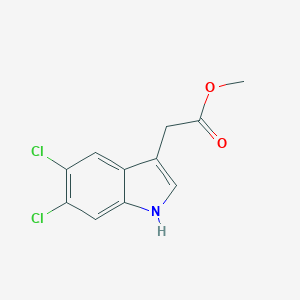

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of CDCF in studying ischemia-reperfusion injury in the heart?

A: CDCF has been used to monitor changes in reactive oxygen species (ROS) within the heart during ischemia-reperfusion injury. [] In a study using a Langendorff-perfused rat heart model, researchers observed an increase in CDCF fluorescence upon reperfusion, indicating elevated ROS levels. This rise in ROS was significantly attenuated by ischemic preconditioning, a cardioprotective intervention, suggesting a link between ROS and reperfusion injury.

Q2: Can you provide details on the analytical techniques employed in the research involving CDCF?

A: The research papers employed a combination of fluorescence microscopy, flow cytometry, and confocal microscopy to analyze CDCF fluorescence and assess various cellular processes. [, ] In studies focusing on vacuolar function, fluorescence microscopy allowed for the visualization of CDCF accumulation within vacuoles. Flow cytometry enabled the quantification of CDCF fluorescence intensity at a single-cell level, providing insights into vacuolar function within a cell population. Confocal microscopy, with its enhanced optical resolution, facilitated the visualization of vacuolar morphology and the assessment of changes in vacuolar size and fragmentation in response to genetic modifications. These diverse analytical techniques highlight the versatility of CDCF as a tool for studying cellular processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.